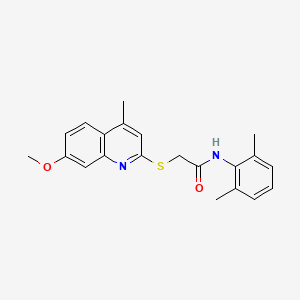
N-(2,6-dimethylphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide, commonly known as DMMA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMMA belongs to the class of compounds known as quinoline derivatives, which have been extensively studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
Structural Studies and Compound Properties
- Structural Aspects and Properties of Salt and Inclusion Compounds: Research on similar compounds, such as N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, has explored their structural aspects, including the formation of gels and crystalline salts with mineral acids, and host–guest complexes with enhanced fluorescence emission. These findings suggest applications in materials science, particularly in the development of novel materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Chemical Reactions
- Synthesis of Complex Molecules: Studies have demonstrated the synthesis of complex molecules, such as (±)-crispine A, through high yielding cyclisation processes. This type of research indicates the potential of such compounds in synthetic organic chemistry and drug development (King, 2007).
Biological Applications
Insecticidal Activities
Pyridine derivatives, structurally related to the compound , have shown significant insecticidal activity, suggesting potential applications in pest control and agricultural chemistry (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Antitumor and Antiviral Activities
Novel anilidoquinoline derivatives have been synthesized and evaluated for therapeutic efficacy against diseases like Japanese encephalitis, showing significant antiviral and antiapoptotic effects. This highlights the potential medical and pharmacological applications of such compounds (Ghosh et al., 2008).
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-13-6-5-7-14(2)21(13)23-19(24)12-26-20-10-15(3)17-9-8-16(25-4)11-18(17)22-20/h5-11H,12H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQZNJSSXSKGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C=CC(=C3)OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2441249.png)
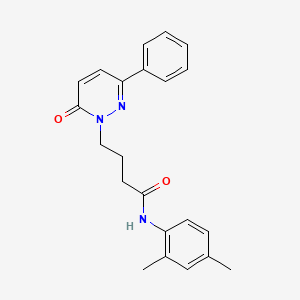
![N-Fmoc-(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B2441253.png)
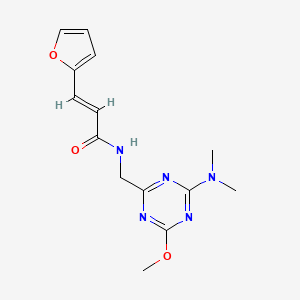
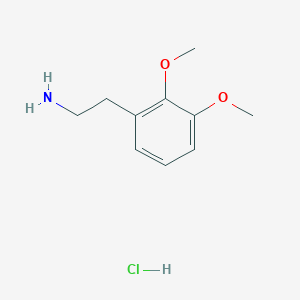
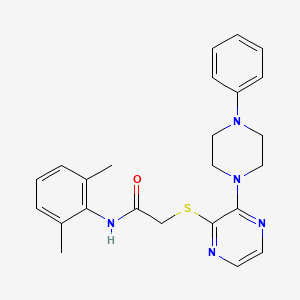
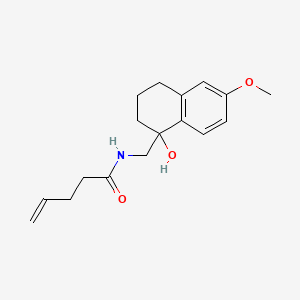
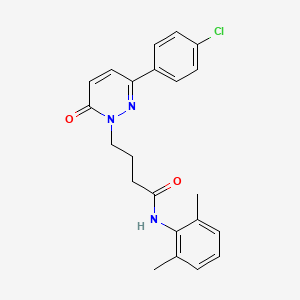
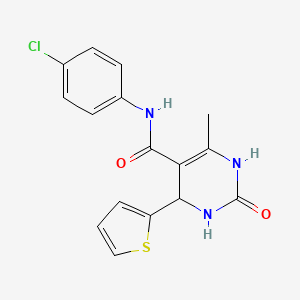
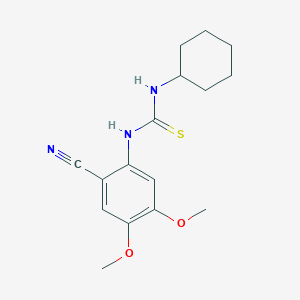
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B2441267.png)
![2-(2-Chlorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2441268.png)
![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2441269.png)
![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate](/img/structure/B2441270.png)